molecular formula C26H23NO4 B2958937 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902623-46-5

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2958937
CAS No.: 902623-46-5
M. Wt: 413.473
InChI Key: QKJOFJFAANNXKP-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by three key substituents: a benzyl group at position 1, an ethoxy group at position 6, and a 4-methoxybenzoyl moiety at position 2. The quinolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors. The ethoxy substituent at position 6 may enhance lipophilicity, affecting solubility and membrane permeability.

Properties

IUPAC Name

1-benzyl-6-ethoxy-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(17-27(24)16-18-7-5-4-6-8-18)25(28)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJOFJFAANNXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinolines, characterized by the presence of a benzyl group, an ethoxy substituent, and a methoxybenzoyl moiety. Its chemical structure can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure contributes to its biological activity, particularly in interactions with various cellular targets.

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one exhibits several mechanisms that underlie its biological effects:

  • Inhibition of Microtubule Assembly : Similar to other compounds in its class, it acts as a competitive inhibitor of tubulin binding, disrupting microtubule dynamics essential for cell division. This property suggests potential applications in cancer therapy .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Antitumor Activity

Research indicates that 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has notable antitumor effects. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Microtubule disruption

These findings highlight its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests possible applications in treating inflammatory diseases and conditions .

Antimicrobial Activity

Studies have reported that 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one possesses antimicrobial properties against various pathogens. It shows effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity is attributed to its ability to disrupt cellular membranes and inhibit metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be contextualized against related quinolinone derivatives, as summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Notable Properties/Activities Reference
1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 1-Benzyl, 6-Ethoxy, 3-(4-Methoxybenzoyl) 429.5 (calculated) Hypothesized moderate bioactivity due to 4-methoxybenzoyl; ethoxy may improve pharmacokinetics. N/A
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone () 1-(4-Chlorobenzyl), 6-Ethoxy, 3-Sulfonyl 512.0 Sulfonyl group may enhance metabolic stability but reduce membrane permeability.
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one () 1-(4-Methoxybenzyl), 6-Ethoxy, 3-(4-Fluorobenzoyl) 405.4 Fluorine substituent increases electronegativity, potentially enhancing target binding.
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one () 1-(2-Fluorobenzyl), 6-Fluoro, 3-(4-Methoxybenzoyl) 405.4 Dual fluorine substituents may improve potency but increase toxicity risks.
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93, ) 1-Butyl, 3-(4-Methoxybenzoyl) 336.4 Alkyl chain (butyl) improves lipophilicity; lower molecular weight correlates with reduced steric hindrance.

Key Findings :

Substituent Effects on Bioactivity: The 4-methoxybenzoyl group (present in the target compound) has been associated with reduced activity in pyrrole derivatives compared to 4-methylbenzoyl analogs (). However, in quinolinones, this group may contribute to unique binding interactions, as seen in compound 93, which retains structural integrity despite its moderate activity .

Role of the Ethoxy Group :

  • The 6-ethoxy substituent in the target compound and ’s derivative may enhance metabolic stability compared to fluoro or alkyl analogs (e.g., compound 93), as ethoxy groups are less prone to oxidative degradation .

Impact of Fluorine Substituents :

  • Fluorine introduction ( and ) increases electronegativity and may improve binding to hydrophobic pockets in target proteins. However, excessive fluorination (e.g., dual fluorines in ) could elevate cytotoxicity .

Alkyl vs. Aryl Substitutions :

  • Alkyl chains (e.g., butyl in compound 93) improve lipophilicity but may reduce target specificity compared to aromatic substituents like benzyl or chlorobenzyl .

Structural Insights :

  • The benzyl group at position 1 in the target compound provides steric bulk that may hinder rotation, stabilizing the molecule in a bioactive conformation.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on:

  • Catalyst Selection : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, as demonstrated in analogous quinoline syntheses .
  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF) with base additives (e.g., K₂CO₃) to enhance reactivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization from ethanol for final product isolation .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and identify side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and benzoyl group vibrations .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm the dihydroquinolin-4-one core .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s anti-inflammatory activity?

Methodological Answer:

  • Cell-Based Assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages using ELISA .
  • Enzyme Inhibition : Test COX-1/COX-2 activity via fluorometric or colorimetric kits, comparing IC₅₀ values to known NSAIDs .
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to establish potency and toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of dihydroquinolinone derivatives?

Methodological Answer:

  • Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., varying benzyl or methoxy groups) to isolate structural contributors to activity .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation times) to identify methodological variables .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinities to targets like COX-2 or kinase enzymes .

Q. What strategies are recommended for refining the crystal structure when encountering twinned data or disorder?

Methodological Answer:

  • Twinning Analysis : In SHELXL, apply the TWIN/BASF commands to model twinned domains. Use the Hooft parameter (|E²−1|) to validate refinement .
  • Disorder Handling : Split occupancy of disordered atoms (e.g., ethoxy groups) using PART/SUMP constraints. Validate with residual density maps in WinGX .
  • Validation Tools : Check R-factors, ADP consistency, and PLATON alerts to ensure structural reliability .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at positions 1 (benzyl), 3 (methoxybenzoyl), and 6 (ethoxy) to probe steric/electronic effects .
  • Biological Testing : Screen derivatives in parallel assays (e.g., antibacterial, anti-inflammatory) to identify selective modifications .
  • Statistical Modeling : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, LogP) with activity .

Q. How to analyze anisotropic displacement parameters (ADPs) in the crystal structure to infer molecular dynamics?

Methodological Answer:

  • ORTEP Visualization : Generate ellipsoid plots in WinGX to visualize ADPs. High anisotropy in the benzyl group suggests rotational flexibility .
  • Rigid-Body Analysis : Use TLS (Translation-Libration-Screw) refinement in SHELXL to model group motions (e.g., methoxybenzoyl rotation) .
  • Comparative Studies : Overlay ADPs with analogous structures (e.g., ) to identify conserved dynamic regions .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Ester Hydrolysis : Protect labile ethoxy groups with tert-butyl esters during acidic/basic steps .
  • Oxidation of Dihydroquinolinone : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidants .
  • Byproduct Identification : Use LC-MS to detect impurities (e.g., debenzylated intermediates) and adjust reaction stoichiometry .

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